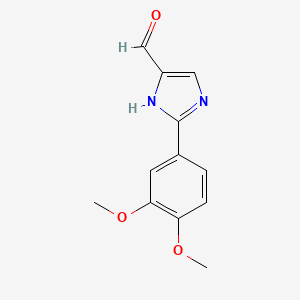
2-(3,4-dimethoxyphenyl)-1H-imidazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dimethoxyphenyl)-1H-imidazole-5-carbaldehyde is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a dimethoxyphenyl group attached to an imidazole ring, which is further substituted with a carbaldehyde group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-1H-imidazole-5-carbaldehyde typically involves the cyclocondensation of 3,4-dimethoxybenzaldehyde with glyoxal and ammonium acetate under acidic conditions. The reaction is carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate the formation of the imidazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
2-(3,4-Dimethoxyphenyl)-1H-imidazole-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products Formed
Oxidation: 2-(3,4-Dimethoxyphenyl)-1H-imidazole-5-carboxylic acid.
Reduction: 2-(3,4-Dimethoxyphenyl)-1H-imidazole-5-methanol.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
科学的研究の応用
2-(3,4-Dimethoxyphenyl)-1H-imidazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
作用機序
The mechanism of action of 2-(3,4-dimethoxyphenyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The dimethoxyphenyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
3,4-Dimethoxyphenylacetic acid: Another compound with a dimethoxyphenyl group but different reactivity and applications.
3,4-Dimethoxyphenylacetonitrile: A related compound used as an intermediate in organic synthesis.
Uniqueness
2-(3,4-Dimethoxyphenyl)-1H-imidazole-5-carbaldehyde is unique due to the presence of both an imidazole ring and a carbaldehyde group, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a valuable compound for various research applications, distinguishing it from other similar compounds.
特性
分子式 |
C12H12N2O3 |
|---|---|
分子量 |
232.23 g/mol |
IUPAC名 |
2-(3,4-dimethoxyphenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C12H12N2O3/c1-16-10-4-3-8(5-11(10)17-2)12-13-6-9(7-15)14-12/h3-7H,1-2H3,(H,13,14) |
InChIキー |
YBLDDCIBSUGURR-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=NC=C(N2)C=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



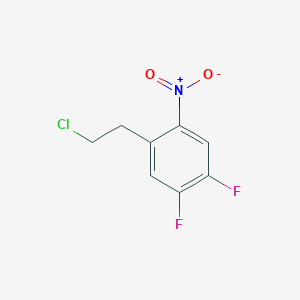
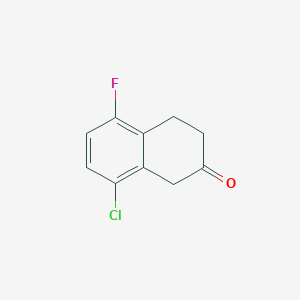
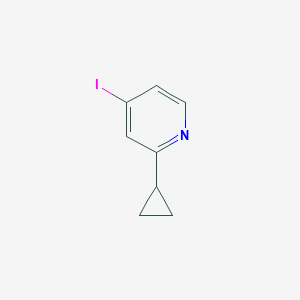
![(S)-3-[4-[Bis(2-chloroethyl)amino]phenyl]-2-(Boc-amino)propanoic Acid](/img/structure/B13670300.png)
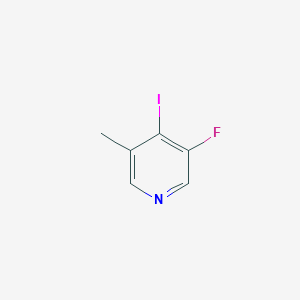
![Pyrido[3,4-d]pyrimidin-8(7H)-one](/img/structure/B13670307.png)
![2-(3-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13670313.png)
![6-Chloro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13670318.png)
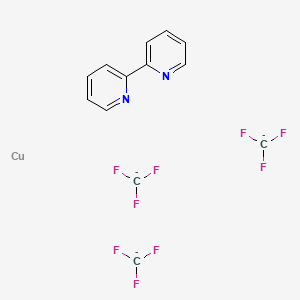
![4-[(2-Methylquinolin-4-yl)amino]phenol](/img/structure/B13670321.png)
![4-Bromo-5-chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13670326.png)
![8-Bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13670334.png)
![8-Fluoropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13670340.png)
